(+)-2,5-Dimethoxyamphetamine

Description

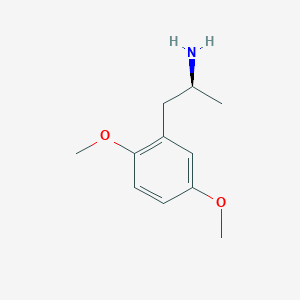

Structure

2D Structure

3D Structure

Properties

CAS No. |

58993-80-9 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

(2S)-1-(2,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 |

InChI Key |

LATVFYDIBMDBSY-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CC1=C(C=CC(=C1)OC)OC)N |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)OC)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Enantioselective Synthesis of (+)-2,5-Dimethoxyamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of (+)-2,5-Dimethoxyamphetamine ((+)-2,5-DMA), a compound of significant interest in medicinal chemistry and pharmacological research. The document details two core strategies: asymmetric synthesis employing a chiral auxiliary and classical chemical resolution of a racemic mixture. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application in a research and development setting.

Asymmetric Synthesis via Chiral Auxiliary

A robust method for the asymmetric synthesis of phenylisopropylamines, including 2,5-DMA, involves the use of an optically active chiral auxiliary, such as (S)-α-methylbenzylamine. This approach introduces chirality early in the synthetic sequence, directing the formation of the desired stereocenter. The overall process involves three key steps: reductive amination of a prochiral ketone, followed by separation of diastereomers and subsequent removal of the chiral auxiliary.

Synthetic Pathway

The asymmetric synthesis commences with the reaction of 2,5-dimethoxyphenylacetone with (S)-α-methylbenzylamine to form a chiral imine intermediate. This intermediate is then stereoselectively reduced to yield a mixture of diastereomeric amines. Subsequent hydrogenolysis cleaves the chiral auxiliary, affording the target enantiomer, (+)-2,5-DMA.

Experimental Protocol

The following protocol is adapted from the general method described for the synthesis of optically active phenylisopropylamines.[1]

Step 1: Reductive Amination of 2,5-Dimethoxyphenylacetone

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2,5-dimethoxyphenylacetone (1 equivalent) and (S)-α-methylbenzylamine (1 equivalent) in toluene (B28343).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully evaporate the toluene under reduced pressure to yield the crude imine.

-

Dissolve the crude imine in a suitable solvent such as ethanol.

-

Add a palladium on carbon catalyst (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at low pressure until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

-

Evaporate the solvent under reduced pressure to obtain the crude mixture of N-((S)-α-phenylethyl)-2,5-dimethoxyamphetamine diastereomers.

Step 2: Hydrogenolysis to Remove the Chiral Auxiliary

-

Dissolve the crude mixture of diastereomers in methanol (B129727).

-

Add Pearlman's catalyst (palladium hydroxide (B78521) on carbon, 20% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere at a slightly elevated pressure (e.g., 50 psi) for 24-48 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

-

Evaporate the solvent under reduced pressure.

-

The residue can be purified by acid-base extraction followed by crystallization of the hydrochloride salt to yield this compound hydrochloride.

Quantitative Data

The following table summarizes the expected quantitative data for the asymmetric synthesis of a series of phenylisopropylamines as described in the foundational patent.[1] Specific yields and enantiomeric purities for 2,5-DMA may vary.

| Parameter | Value | Reference |

| Yield of N-(α-phenylethyl)phenylisopropylamine intermediates | Up to 70% | [1] |

| Overall Yield of Optically Active Phenylisopropylamine | Approximately 60% | [1] |

| Enantiomeric Purity | 96 - 99% | [1] |

Chiral Resolution of Racemic 2,5-Dimethoxyamphetamine

An alternative and widely used method for obtaining enantiomerically pure compounds is the classical resolution of a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Resolution Workflow

The process begins with the synthesis of racemic 2,5-DMA. The racemate is then treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, to form diastereomeric salts. Due to their differential solubility in a chosen solvent, one diastereomer preferentially crystallizes and can be isolated. The purified diastereomeric salt is then treated with a base to liberate the free amine, yielding the desired enantiomer.

Experimental Protocol

Step 1: Synthesis of Racemic 2,5-Dimethoxyamphetamine

A common route to racemic 2,5-DMA involves the reduction of 2,5-dimethoxyphenyl-2-nitropropene.

-

Prepare 2,5-dimethoxyphenyl-2-nitropropene via a Henry condensation between 2,5-dimethoxybenzaldehyde (B135726) and nitroethane.

-

In a suitable reaction vessel, suspend lithium aluminum hydride (LAH) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

Slowly add a solution of 2,5-dimethoxyphenyl-2-nitropropene in the same solvent to the LAH suspension.

-

After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting salts and wash thoroughly with the ethereal solvent.

-

Dry the combined organic phases over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield racemic 2,5-DMA as an oil.

Step 2: Diastereomeric Salt Formation and Fractional Crystallization

-

Dissolve the racemic 2,5-DMA (1 equivalent) in a minimal amount of a suitable hot solvent, such as methanol or ethanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (+)-tartaric acid, in the same hot solvent.

-

Slowly add the hot solution of the resolving agent to the solution of the racemic amine with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of the cold solvent.

-

The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt.

Step 3: Liberation of the Free Amine

-

Suspend the purified diastereomeric salt in water.

-

Add a strong base, such as a concentrated sodium hydroxide solution, until the pH is highly alkaline (pH > 12).

-

Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt, and evaporate the solvent to yield the enantiomerically enriched this compound.

-

Further purification can be achieved by converting the free base to its hydrochloride salt and recrystallizing.

Quantitative Data

The efficiency of a chiral resolution is highly dependent on the specific amine, resolving agent, and crystallization conditions. The following table provides a general overview of the expected outcomes.

| Parameter | Expected Value | Notes |

| Yield of Diastereomeric Salt | < 50% (for one enantiomer) | Theoretically, the maximum yield for the salt of one enantiomer is 50%. |

| Enantiomeric Excess (ee) | Variable, can approach >98% with recrystallization | The initial ee of the crystallized salt depends on the separation factor of the diastereomers. |

Conclusion

Both asymmetric synthesis and chiral resolution represent viable and effective strategies for obtaining enantiomerically pure this compound. The choice of method will depend on factors such as the availability of starting materials, scalability, and desired final purity. The asymmetric approach offers the potential for higher overall yields by avoiding the inherent 50% loss of the undesired enantiomer in a classical resolution. However, chiral resolution is often simpler to implement at a laboratory scale and can be highly effective when optimized. The detailed protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers engaged in the synthesis and development of chiral phenethylamines.

References

The Agonist Action of (+)-2,5-Dimethoxyamphetamine at Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,5-Dimethoxyamphetamine (DOM) is a substituted amphetamine and a potent hallucinogen that primarily exerts its effects through interaction with serotonin (B10506) (5-HT) receptors. This technical guide provides an in-depth analysis of the mechanism of action of DOM at these receptors, with a particular focus on the 5-HT2A receptor, its principal target. The document summarizes quantitative binding and functional data, details common experimental methodologies, and illustrates the key signaling pathways involved. Much of the detailed mechanistic understanding has been derived from studies of its close structural and functional analog, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), which will be referenced accordingly.

Introduction

Substituted phenethylamines, including this compound (DOM), represent a class of psychoactive compounds with significant effects on the central nervous system.[1][2] Their hallucinogenic properties are primarily attributed to their agonist activity at serotonin 5-HT2A receptors.[1][3][4][5] Understanding the precise molecular interactions and downstream signaling cascades initiated by these compounds is crucial for neuropharmacology research and the development of novel therapeutics targeting the serotonergic system. This guide focuses on the mechanism of action of DOM, a prototypical psychedelic agent, at serotonin receptors.

Receptor Binding Profile of this compound and Analogs

DOM and its analogs exhibit a high affinity for several serotonin receptor subtypes, with a notable preference for the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C). The iodinated analog, DOI, is one of the most extensively studied agonists used to probe 5-HT2A receptor function and is often used as a reference compound.[6][7]

Quantitative Binding Affinity Data

The binding affinities (Ki) of DOM and the closely related compound DOI for various serotonin receptors are summarized in the table below. These values, typically determined through competitive radioligand binding assays, indicate the concentration of the drug required to displace 50% of a specific radioligand from the receptor. A lower Ki value signifies a higher binding affinity.

| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| (+/-)-DOI | 5-HT2A | [125I]DOI | Rat Brain Sections | ~4 | [8] |

| R-125I-DOI | 5-HT2 | R-125I-DOI | Not Specified | 1.26 | [9] |

| (+)-DOI | 5-HT2A | [3H]ketanserin | CHO-K1 cells | - | [10] |

| (+/-)-DOI | 5-HT2C | [125I]DOI | Choroid Plexus | High Affinity | [8] |

| 25H-NBOMe | 5-HT2A | [3H]ketanserin | HEK293 cells | 1.9 | [1] |

| 25H-NBOMe | 5-HT2C | [3H]mesulergine | HEK293 cells | 24.3 | [1] |

| 25H-NBOMe | 5-HT2B | [3H]5-HT | HEK293 cells | 126 | [1] |

Note: Data for DOM is often presented in the context of its more widely studied analog, DOI. "25H-NBOMe" is another closely related phenethylamine.

Functional Activity at Serotonin Receptors

DOM and DOI act as agonists or partial agonists at 5-HT2 receptors. This means they not only bind to the receptor but also activate it, initiating a cellular response.

G Protein-Coupled Signaling

The 5-HT2 family of receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[11][12][13][14] Activation of the 5-HT2A receptor by an agonist like DOM leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][14][15] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11][15] This signaling cascade is a hallmark of 5-HT2A receptor activation.[11]

β-Arrestin Recruitment and Signaling

In addition to G protein-dependent signaling, agonist binding to GPCRs can also initiate G protein-independent signaling pathways mediated by β-arrestins.[16][17][18] Upon receptor activation and phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[17][19][20] This recruitment can lead to receptor desensitization and internalization, as well as the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[16][18][19] Studies have shown that agonists like DOI can induce β-arrestin recruitment to the 5-HT2A receptor.[17]

Experimental Protocols

The characterization of the interaction between (+)-DOM and serotonin receptors involves a variety of in vitro assays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor. A common protocol for the 5-HT2A receptor is a competitive binding assay using a radiolabeled antagonist, such as [3H]ketanserin.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex).[10][21]

-

Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of the radioligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled competitor drug ((+)-DOM).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[21]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[21]

-

Data Analysis: The data are analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.[21]

References

- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autoradiographic characterization of (+-)-1-(2,5-dimethoxy-4-[125I] iodophenyl)-2-aminopropane ([125I]DOI) binding to 5-HT2 and 5-HT1c receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. benchchem.com [benchchem.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 15. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide on the 5-HT2A Receptor Partial Agonist Activity of (+)-2,5-Dimethoxyamphetamine

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacological activity of (+)-2,5-Dimethoxyamphetamine (DOB) as a partial agonist at the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system for both therapeutic agents and psychedelic compounds. Understanding the nuanced interactions of ligands like DOB is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.

Quantitative Pharmacological Data

The partial agonist activity of (+)-DOB at the 5-HT2A receptor is characterized by its binding affinity (Ki), functional potency (EC50), and intrinsic activity (Emax). These parameters quantify the ligand's ability to bind to the receptor, elicit a functional response, and the maximum response achievable relative to the endogenous agonist, serotonin.

| Parameter | Value (nM) | Description |

| Binding Affinity (Ki) | 59 nM | Represents the concentration of DOB required to occupy 50% of the 5-HT2A receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.[1] |

| Functional Potency (EC50) | 2-990 nM | Indicates the concentration of DOB that produces 50% of its maximal effect in a functional assay, such as inositol (B14025) phosphate (B84403) accumulation or calcium mobilization. The wide range reflects variations in experimental systems.[2] |

| Intrinsic Activity (Emax) | Partial Agonist | The maximal effect produced by DOB is lower than that of the full agonist serotonin. The specific percentage of maximal response can vary depending on the signaling pathway and cell system being studied. |

Core Signaling Pathways of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by an agonist like DOB initiates a cascade of intracellular signaling events. The two primary pathways are the canonical Gq/11-mediated pathway and the β-arrestin-dependent pathway. The balance of activation between these pathways can be ligand-specific, a phenomenon known as biased agonism.[3][4]

Canonical Gq/11 Signaling Pathway

The 5-HT2A receptor primarily couples to Gq/11 proteins.[3][5][6][7][8][9][10][11] Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC).[3][5][6][7][8][11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5][7][8][12] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5][8] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.[3][5][7][8]

β-Arrestin Signaling Pathway

In addition to G protein coupling, agonist-bound 5-HT2A receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins.[3][13][14] β-arrestin binding can lead to receptor desensitization and internalization, effectively dampening G protein-mediated signaling.[3] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a distinct wave of G protein-independent signaling, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[3][13]

Detailed Experimental Protocols

The characterization of (+)-DOB's activity at the 5-HT2A receptor relies on a suite of in vitro pharmacological assays. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of (+)-DOB for the 5-HT2A receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the human 5-HT2A receptor.[8]

-

Radioligand: [3H]Ketanserin, a high-affinity 5-HT2A antagonist.[8]

-

Reference Compound: Unlabeled Ketanserin for determining non-specific binding.[8]

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer with appropriate ions.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor and isolate the membrane fraction by centrifugation.

-

Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]Ketanserin, and varying concentrations of the test compound (+)-DOB.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, to quantify the agonist activity of a compound.

Objective: To determine the EC50 and Emax of (+)-DOB for Gq/11-mediated signaling.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[12]

-

Labeling Agent: [3H]myo-inositol.[15]

-

Stimulation Buffer: Buffer containing LiCl to inhibit inositol monophosphatase.[15]

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Detection System: HTRF®-based IP-One assay kit or ion-exchange chromatography.[12]

Protocol:

-

Cell Labeling: Incubate cells with [3H]myo-inositol to label the cellular phosphoinositide pools.[15]

-

Compound Stimulation: Wash the cells and then stimulate them with varying concentrations of (+)-DOB or a reference agonist in the presence of LiCl.[15]

-

Cell Lysis and IP Extraction: Lyse the cells and extract the inositol phosphates.

-

Quantification: Measure the amount of accumulated [3H]inositol phosphates using an appropriate method (e.g., HTRF®, scintillation counting after chromatographic separation).

-

Data Analysis: Plot the amount of IP accumulation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium Flux Assay

This high-throughput functional assay measures the transient increase in intracellular calcium concentration following 5-HT2A receptor activation.

Objective: To determine the EC50 and Emax of (+)-DOB for Gq/11-mediated signaling in a high-throughput format.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[12][16]

-

Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.[12]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Instrumentation: Fluorescence plate reader with kinetic read capability (e.g., FLIPR, FlexStation).[12]

Protocol:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Addition: Use the fluorescence plate reader's integrated liquid handler to add varying concentrations of (+)-DOB to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the kinetic calcium response.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist and fit the data to a dose-response curve to determine the EC50 and Emax.

References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchwithnj.com [researchwithnj.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. benchchem.com [benchchem.com]

- 11. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pnas.org [pnas.org]

- 14. Agonist-directed signaling of the serotonin 2A receptor depends on beta-arrestin-2 interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Pharmacokinetic Profile and Blood-Brain Barrier Permeability of (+)-2,5-Dimethoxyamphetamine (DOM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,5-Dimethoxyamphetamine (DOM), a substituted alpha-methylphenethylamine, is a potent psychedelic compound. Understanding its pharmacokinetic profile and ability to penetrate the blood-brain barrier (BBB) is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of DOM, with a specific focus on its interaction with the blood-brain barrier. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and experimental workflows.

Introduction

This compound, commonly known as DOM, belongs to the phenethylamine (B48288) class of psychoactive compounds. Its psychedelic effects are primarily mediated by its agonist activity at serotonin (B10506) 5-HT2A receptors. The potency of DOM is significantly greater than its parent compound, 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), highlighting the critical role of the methyl group at the fourth position of the aromatic ring. A thorough understanding of its pharmacokinetic properties is essential for predicting its therapeutic and toxicological effects.

Pharmacokinetics of this compound

While specific pharmacokinetic parameters for this compound are not extensively documented in publicly available literature, general data for designer amphetamines suggest a plasma half-life of approximately 5-10 hours. The following table summarizes the available quantitative data for DOM and its parent compound, 2,5-DMA.

Table 1: Summary of Available Pharmacokinetic and In Vivo Data

| Parameter | Compound | Value | Species | Source |

| Plasma Half-life (t½) | Designer Amphetamines (general) | ~ 5 - 10 hours | Not Specified | [1] |

| Brain/Plasma Ratio | 2,5-DMA | Lowest among its homologues | Rodents | Not Specified |

| Relative Potency | DOM vs. 2,5-DMA | > 10x more potent | Not Specified | [1] |

Blood-Brain Barrier Penetration

The psychoactive effects of DOM necessitate its ability to cross the blood-brain barrier. While direct quantitative studies on DOM's BBB penetration are limited, it is understood that as a lipophilic small molecule, it can traverse this barrier. The parent compound, 2,5-DMA, is known to cross the BBB in rodents, although it exhibits the lowest brain-to-plasma ratio among its homologues. The addition of the methyl group in DOM is expected to increase its lipophilicity and potentially enhance its brain penetration.

Metabolism

The primary route of metabolism for DOM involves the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the principal isoenzyme responsible for its biotransformation. The main metabolic pathway is hydroxylation of the methyl group at the 4-position of the phenyl ring. O-demethylation is another significant metabolic route for related compounds.

Signaling Pathway of DOM Metabolism

Caption: Metabolic pathway of this compound (DOM) via CYP2D6.

Experimental Protocols

This section outlines generalized experimental protocols for investigating the pharmacokinetics and blood-brain barrier penetration of this compound. These protocols are based on standard methodologies used for similar compounds.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of (+)-DOM in a rodent model (e.g., Sprague-Dawley rats).

Materials:

-

This compound (DOM)

-

Vehicle (e.g., sterile saline)

-

Sprague-Dawley rats (male, 250-300g)

-

Cannulation supplies (for serial blood sampling)

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Preparation: Acclimatize rats for at least one week before the study. Fast animals overnight before dosing.

-

Dosing: Administer a single intravenous (IV) or oral (PO) dose of DOM (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify DOM concentrations in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

In Vitro CYP2D6 Metabolism Assay

Objective: To determine the role of CYP2D6 in the metabolism of (+)-DOM.

Materials:

-

This compound (DOM)

-

Human liver microsomes (HLM) or recombinant human CYP2D6 supersomes

-

NADPH regenerating system

-

Potassium phosphate (B84403) buffer

-

CYP2D6-specific inhibitor (e.g., quinidine)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLM or CYP2D6 supersomes, potassium phosphate buffer, and DOM in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Inhibitor Study (optional): Repeat the experiment in the presence of a CYP2D6-specific inhibitor to confirm the enzyme's role.

-

Sample Preparation: Centrifuge the terminated reaction mixture and collect the supernatant.

-

Analysis: Analyze the supernatant for the formation of metabolites (e.g., hydroxy-DOM) using LC-MS/MS.

Conclusion

The pharmacokinetic profile of this compound is characterized by its ability to cross the blood-brain barrier and its metabolism primarily by CYP2D6-mediated hydroxylation. While specific quantitative data on its pharmacokinetic parameters remain to be fully elucidated, the provided information and experimental protocols offer a solid foundation for researchers and drug development professionals. Further studies, particularly those employing radiolabeled DOM, are warranted to provide a more detailed understanding of its distribution and disposition in the body. This knowledge will be invaluable for both understanding its psychoactive properties and for the potential development of novel CNS-targeted therapies.

References

In Vivo Metabolism and Metabolite Identification of (+)-2,5-Dimethoxyamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,5-Dimethoxyamphetamine (2,5-DMA) is a psychoactive substance belonging to the phenethylamine (B48288) and amphetamine classes. Understanding its in vivo metabolism is crucial for comprehending its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the metabolic pathways of (+)-2,5-DMA, methods for metabolite identification, and detailed experimental protocols for their quantification. The primary metabolic transformations involve O-demethylation at the 2- and 5-positions of the phenyl ring, a process largely mediated by the cytochrome P450 enzyme CYP2D6. Minor pathways may include hydroxylation. This guide synthesizes available data on these processes and offers detailed methodologies for the extraction and analysis of 2,5-DMA and its metabolites from biological matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

This compound (2,5-DMA) is a substituted amphetamine that serves as a parent compound for a range of psychedelic substances known as the DOx series. While 2,5-DMA itself is reported to have limited psychoactive effects in humans, its metabolic fate is of significant interest to researchers in pharmacology, toxicology, and drug development. The biotransformation of 2,5-DMA can lead to the formation of active metabolites or compounds with different toxicological properties. This guide details the current understanding of the in vivo metabolism of (+)-2,5-DMA and provides practical, in-depth protocols for the identification and quantification of its metabolites.

Metabolic Pathways

The in vivo metabolism of (+)-2,5-DMA primarily occurs in the liver and involves Phase I and Phase II reactions.

Phase I Metabolism

The major Phase I metabolic pathways for (+)-2,5-DMA are O-demethylation. These reactions are predominantly catalyzed by the cytochrome P450 isoenzyme CYP2D6.[1]

-

O-Demethylation: The methoxy (B1213986) groups at the 2- and 5-positions of the aromatic ring are susceptible to enzymatic cleavage, leading to the formation of two primary phenolic metabolites:

-

2-Hydroxy-5-methoxyamphetamine (HMA)

-

5-Hydroxy-2-methoxyamphetamine (HMA)

-

Studies on analogous 2,5-dimethoxy-substituted amphetamines, such as 4-chloro-2,5-dimethoxyamphetamine (DOC), have shown that O-demethylation occurs at both the 2- and 5-positions.[2] For other related compounds, O-demethylation is also a major metabolic route.[3]

dot

Phase II Metabolism

The phenolic metabolites formed during Phase I can undergo conjugation reactions (Phase II metabolism) to increase their water solubility and facilitate their excretion. These reactions typically involve:

-

Glucuronidation: Attachment of a glucuronic acid moiety.

-

Sulfation: Addition of a sulfonate group.

Metabolites of the related compound 4-chloro-2,5-dimethoxyamphetamine (DOC) have been observed to be partly excreted as glucuronide and/or sulfate (B86663) conjugates.[2]

dot

Quantitative Data on Metabolites

While the metabolic pathways of (+)-2,5-DMA have been inferred from studies on structurally related compounds, specific quantitative data on the in vivo concentrations of its metabolites are not extensively available in the published literature. The majority of quantitative studies have focused on more potent, 4-substituted analogues of 2,5-DMA. The following table presents a summary of analytical methods used for the detection of 2,5-DMA in various biological matrices, which is a prerequisite for future quantitative studies.

| Analyte | Biological Matrix | Analytical Method | Limit of Quantification (LOQ) | Reference |

| 2,5-DMA | Plasma, Urine, Hair | GC-MS | Not Determined | (Marvi et al., 2023) |

| 2,5-DMA | Blood | CE-DAD | 4300 ng/mL | (Marvi et al., 2023) |

| 2,5-DMA | Urine | CE-MS | 4.0 ng/mL | (Marvi et al., 2023) |

| 2,5-DMA | Plasma, Urine | LC-MS/MS | 10.0 ng/mL | (Marvi et al., 2023) |

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of (+)-2,5-DMA and its metabolites from biological samples, primarily urine and plasma. These protocols are based on established methods for amphetamine-like substances.

Sample Preparation: Extraction from Biological Matrices

The choice of extraction method depends on the biological matrix and the subsequent analytical technique.

This protocol is suitable for the extraction of 2,5-DMA and its metabolites for GC-MS analysis.

-

Sample Aliquoting: Pipette 1-5 mL of urine into a glass test tube.

-

Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of 2,5-DMA).

-

Alkalinization: Adjust the pH of the urine sample to approximately 9-10 with a suitable base (e.g., 5.0 N NaOH or ammonium (B1175870) hydroxide).

-

Extraction: Add 5 mL of an organic extraction solvent (e.g., n-chlorobutane or a mixture of hexane (B92381) and ethyl acetate).

-

Mixing: Vortex the mixture for 1-2 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., ethyl acetate) for derivatization and GC-MS analysis.

dot

This protocol is suitable for cleaner extracts and can be used for both GC-MS and LC-MS/MS analysis. A mixed-mode cation exchange polymer-based sorbent is often effective for amphetamine-like compounds.

-

Cartridge Conditioning:

-

Pass 1 mL of methanol (B129727) through the SPE cartridge.

-

Pass 1 mL of deionized water through the cartridge.

-

Pass 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) through the cartridge. Do not allow the sorbent to go dry.

-

-

Sample Pre-treatment: Dilute 1 mL of plasma with 2 mL of the buffer used for conditioning.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 1-2 mL of a suitable elution solvent (e.g., a freshly prepared mixture of ethyl acetate:methanol:ammonium hydroxide (B78521) (80:20:2 v/v/v)).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

dot

Analytical Methodologies

GC-MS is a robust technique for the identification and quantification of 2,5-DMA and its metabolites, often requiring derivatization to improve chromatographic properties.

-

Derivatization: The primary amine and hydroxyl groups of 2,5-DMA and its metabolites are polar and require derivatization to increase their volatility and thermal stability. A common derivatization procedure is acetylation.

-

To the dried extract, add 50 µL of acetic anhydride (B1165640) and 50 µL of pyridine.

-

Cap the vial and heat at 60-70°C for 20-30 minutes.

-

After cooling, evaporate the excess derivatizing reagents under a stream of nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.

-

-

GC-MS Parameters (Illustrative):

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-

LC-MS/MS offers high sensitivity and specificity for the analysis of 2,5-DMA and its metabolites, often without the need for derivatization.

-

LC-MS/MS Parameters (Illustrative):

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

Start with 5-10% B, hold for 1 minute.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for 2,5-DMA and its metabolites would need to be determined by infusion of standards.

-

Conclusion

The in vivo metabolism of this compound is primarily characterized by O-demethylation at the 2- and 5-positions, a process mediated by CYP2D6, followed by Phase II conjugation. While specific in vivo quantitative data for the metabolites of 2,5-DMA are limited in the current literature, the analytical frameworks for their identification and quantification are well-established for related compounds. The detailed experimental protocols for sample extraction using LLE and SPE, and analysis by GC-MS and LC-MS/MS, provide a robust foundation for researchers to conduct further studies to elucidate the complete metabolic profile and pharmacokinetic properties of this compound. Such research is essential for a comprehensive understanding of its biological effects and for the development of analytical methods for its detection in various biological matrices.

References

- 1. gtfch.org [gtfch.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and stability of (+)-2,5-Dimethoxyamphetamine hydrochloride salt

An In-depth Technical Guide to the Chemical Properties and Stability of (+)-2,5-Dimethoxyamphetamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of this compound hydrochloride (DMA HCl). The information is compiled from various scientific sources to support research and development activities.

Chemical and Physical Properties

This compound hydrochloride is a salt form of the psychoactive compound 2,5-Dimethoxyamphetamine (B1679032). It is a white solid that is soluble in water.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 1-(2,5-dimethoxyphenyl)propan-2-amine;hydrochloride | [2] |

| Molecular Formula | C₁₁H₁₈ClNO₂ | [2] |

| Molecular Weight | 231.72 g/mol | [2] |

| Melting Point | 108.8 °C | [3] |

| Appearance | White powder | [3] |

| Solubility | Soluble in water. Soluble in DMF (13 mg/ml), DMSO (5 mg/ml), Ethanol (14 mg/ml), and PBS (pH 7.2) (10 mg/ml). | [1][4] |

| CAS Number | 24973-25-9 | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative ¹H NMR spectrum of 2,5-dimethoxyamphetamine HCl in D₂O shows characteristic peaks corresponding to the protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A sample of the analyte is diluted to approximately 10 mg/mL in deuterium (B1214612) oxide (D₂O).[3] Tetramethylsilane (TMS) or a suitable internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is used for referencing (0 ppm).[3] The spectrum is acquired on a 400 MHz NMR spectrometer with a spectral width sufficient to cover the expected chemical shifts (e.g., -3 to 13 ppm).[3][5] A 90° pulse angle and a delay of 45 seconds between pulses are used to ensure full relaxation.[3][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a standard method for the identification of 2,5-dimethoxyamphetamine. The mass spectrum shows a characteristic fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A solution of the analyte is prepared at a concentration of approximately 1 mg/mL after base extraction into an organic solvent like chloroform.[3][6] The analysis is performed on an Agilent gas chromatograph (or equivalent) with a mass selective detector.[3][6] A DB-1 MS capillary column (30m x 0.25 mm x 0.25 µm) is typically used with helium as the carrier gas at a flow rate of 1 mL/min.[3][6] The injector temperature is set to 280°C.[3][6] A typical oven temperature program starts at 100°C for 1 minute, ramps up to 300°C at 12°C/min, and holds for 9 minutes.[3] The mass spectrometer is operated in scan mode over a mass range of 30-550 amu.[3][6]

Infrared (IR) Spectroscopy

The FTIR spectrum of 2,5-dimethoxyamphetamine HCl reveals characteristic absorption bands for its functional groups.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The spectrum is obtained using an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.[6] Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.[6]

Stability Profile

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies typically involve exposing the drug substance to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.

-

Oxidation: 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).

-

Photodegradation: Exposing the drug substance to light according to ICH Q1B guidelines.

Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent drug and any degradation products.

The following table summarizes the expected stability of amphetamine-like compounds under forced degradation conditions.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acid Hydrolysis | Likely to be stable | Minimal degradation expected |

| Base Hydrolysis | Likely to be stable | Minimal degradation expected |

| Oxidation | Susceptible to oxidation | Formation of N-oxides and other oxidation products |

| Thermal Degradation | Generally stable at moderate temperatures | Decomposition at high temperatures |

| Photodegradation | Potential for degradation | Formation of colored degradants |

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a drug substance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and sealed. The analysis is performed using a calibrated DSC instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. The heat flow is measured as a function of temperature to determine thermal events like melting.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A sample is heated in a controlled atmosphere on a precision balance. The change in mass is recorded as a function of temperature. This provides information on thermal stability and decomposition.

Signaling Pathways

2,5-Dimethoxyamphetamine is known to be a serotonin (B10506) 5-HT₂ receptor agonist, with a primary affinity for the 5-HT₂A subtype.[2] The psychedelic effects of related compounds are primarily mediated through the activation of the Gq-coupled signaling pathway.

References

- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 2. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. communities.springernature.com [communities.springernature.com]

- 5. swgdrug.org [swgdrug.org]

- 6. swgdrug.org [swgdrug.org]

The Historical Context of Alexander Shulgin's Work on 2,5-DMA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical and scientific context of Alexander Shulgin's pioneering work on 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA). As a foundational compound in the exploration of phenethylamines, 2,5-DMA served as a crucial stepping stone in understanding the structure-activity relationships that govern psychedelic compounds. This document provides a detailed overview of its synthesis, bioassay, and the logical framework of its development, primarily drawing from Shulgin's seminal work, PiHKAL: A Chemical Love Story.

Introduction: The Genesis of a Psychedelic Parent Compound

Alexander "Sasha" Shulgin, a prominent biochemist and pharmacologist, is renowned for his systematic exploration of psychoactive compounds.[1] His work, meticulously documented and personally bioassayed, has provided an invaluable resource for the scientific community. 2,5-Dimethoxyamphetamine (2,5-DMA) holds a significant place in this body of work, not for its own potent psychedelic effects, but as the parent compound for the highly potent "DOx" series of psychedelics (e.g., DOM, DOB, DOI).[2][3]

First synthesized in 1939 by Richard Baltzly and Johannes S. Buck, 2,5-DMA's psychoactive properties were later explored by Shulgin.[4] His investigations, detailed in PiHKAL, revealed that while 2,5-DMA itself possessed primarily stimulant and physical effects at the dosages tested, it laid the essential chemical framework for the development of more potent hallucinogens through substitution at the 4-position of the phenyl ring.[4][5] This exploration of the 2,5-dimethoxy substitution pattern was a key advancement in the rational design of psychedelic drugs.[1]

Synthesis of 2,5-DMA Hydrochloride

The synthesis of 2,5-DMA, as described by Shulgin in PiHKAL (entry #54), is a two-step process starting from 2,5-dimethoxybenzaldehyde (B135726). The following protocols are a direct representation of the procedures outlined in his work.[6]

Experimental Protocol: Step 1 - Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene (B7767115)

A solution of 10.0 grams of 2,5-dimethoxybenzaldehyde in 50 mL of glacial acetic acid was treated with 6.8 grams of nitroethane and 4.0 grams of anhydrous ammonium (B1175870) acetate.[6] This mixture was heated on a steam bath for 3 hours. Following the reaction, the solvent and excess reagents were removed under vacuum. The resulting residue was suspended in water and extracted with chloroform (B151607). The combined chloroform extracts were evaporated to yield 11.2 grams of impure 1-(2,5-dimethoxyphenyl)-2-nitropropene. Recrystallization from 75 mL of boiling methanol (B129727) afforded 6.7 grams of the purified product with a melting point of 73-75 °C.[6]

Experimental Protocol: Step 2 - Synthesis of 2,5-Dimethoxyamphetamine (2,5-DMA) Hydrochloride

A solution of 17.0 grams of 1-(2,5-dimethoxyphenyl)-2-nitropropene was prepared in 500 mL of anhydrous diethyl ether.[6] This solution was added gradually to a well-stirred suspension of 12.0 grams of lithium aluminum hydride (LAH) in 700 mL of anhydrous diethyl ether. The reaction mixture was then refluxed for 20 hours. After cooling in an ice bath, the excess LAH was quenched by the careful addition of water. A total of 500 mL of water was added, followed by 300 grams of potassium sodium tartrate and sufficient aqueous sodium hydroxide (B78521) to achieve a pH greater than 9. The ether and aqueous phases were separated, and the ether phase was dried with anhydrous magnesium sulfate. After filtering off the drying agent, the clear ether solution was saturated with anhydrous hydrogen chloride gas. The resulting crystalline precipitate of 2,5-dimethoxyamphetamine hydrochloride was collected by filtration, washed with anhydrous diethyl ether, and dried to a constant weight of 16.3 grams.[6] Recrystallization from ethanol (B145695) can be performed for further purification, yielding a product with a melting point of 114-116 °C.[6]

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data associated with the synthesis and bioassay of 2,5-DMA as reported by Alexander Shulgin.

Table 1: Synthesis of 2,5-DMA Hydrochloride - Reactants and Products

| Step | Reactant | Molar Mass ( g/mol ) | Amount Used | Product | Molar Mass ( g/mol ) | Yield |

| 1 | 2,5-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 1-(2,5-dimethoxyphenyl)-2-nitropropene | 223.22 | 6.7 g (purified) |

| Nitroethane | 75.07 | 6.8 g | ||||

| Anhydrous Ammonium Acetate | 77.08 | 4.0 g | ||||

| 2 | 1-(2,5-dimethoxyphenyl)-2-nitropropene | 223.22 | 17.0 g | 2,5-Dimethoxyamphetamine HCl | 231.71 | 16.3 g |

| Lithium Aluminum Hydride | 37.95 | 12.0 g |

Table 2: Bioassay of 2,5-DMA Hydrochloride - Dosage and Effects

| Dosage (Oral) | Duration of Effects | Onset | Plateau | Offset | After-effects |

| 80 - 160 mg | 6 - 8 hours | Not specified | Not specified | Not specified | Not specified |

Source: PiHKAL, Entry #54[6]

Bioassay and Subjective Effects

Shulgin's methodology for bioassay was a cautious and systematic process of self-experimentation, often in the company of a small, trusted group of individuals.[4][7] This involved starting with sub-threshold doses and gradually increasing the dosage in subsequent trials until psychoactive effects were noted. The qualitative nature of these experiences was meticulously documented using the Shulgin Rating Scale.

In the case of 2,5-DMA, Shulgin reported that at a dose of 80 mg of the hydrochloride salt, the effects were primarily physical, including tremors and cardiovascular stimulation, with no significant sensory or psychedelic experiences.[5] Other reports have noted stimulant-like effects at doses as low as 50 mg.[6] The general consensus from Shulgin's work is that 2,5-DMA is not a notable psychedelic on its own.[4][8]

Mandatory Visualizations

Logical Relationship: The Genesis of the DOx Series from 2,5-DMA

The primary historical and scientific significance of 2,5-DMA lies in its role as a precursor to the more potent 4-substituted 2,5-dimethoxyamphetamines, collectively known as the DOx series. The following diagram illustrates this crucial relationship.

Caption: The synthetic pathway from 2,5-DMA to the potent DOx series of psychedelics.

Experimental Workflow: From Synthesis to Bioassay

The following diagram outlines the general experimental workflow that Alexander Shulgin would have employed in his investigation of a new phenethylamine (B48288) compound like 2,5-DMA, from initial synthesis to the final bioassay.

Caption: Shulgin's typical experimental workflow for phenethylamine synthesis and bioassay.

Signaling Pathway: 2,5-DMA at the 5-HT2A Receptor

2,5-DMA is a partial agonist at the serotonin (B10506) 5-HT2A receptor, which is the primary target for classic psychedelic drugs.[6] The diagram below illustrates the canonical Gq-coupled signaling pathway initiated by the activation of this receptor.

References

- 1. reddit.com [reddit.com]

- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychedelicreview.com [psychedelicreview.com]

- 5. Sciencemadness Discussion Board - A foray into phenethylamines of the Shulgin kind - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. transformpress.com [transformpress.com]

- 7. Alexander_Shulgin [chemeurope.com]

- 8. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Psychedelic Amphetamines: A Technical Guide to (+)-2,5-Dimethoxyamphetamine and the DOx Series

For Immediate Release

This technical guide provides an in-depth exploration of the chemical relationship, pharmacological properties, and underlying signaling mechanisms of (+)-2,5-Dimethoxyamphetamine (2,5-DMA) and its potent, 4-substituted derivatives, collectively known as the DOx series. This document is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic hallucinogens and their potential therapeutic applications.

Introduction: The Structural Lineage

This compound (2,5-DMA) serves as the foundational scaffold for the DOx series of psychedelic compounds.[1] While 2,5-DMA itself exhibits weak psychedelic activity in humans, the introduction of a substituent at the 4-position of the phenyl ring dramatically enhances its potency and modifies its pharmacological profile.[2] This series includes well-known compounds such as DOM (4-methyl), DOB (4-bromo), and DOI (4-iodo), each possessing unique characteristics in terms of potency, duration of action, and receptor interaction.[3] The core chemical relationship is a classic example of structure-activity relationship (SAR) studies, where systematic modification of a parent compound leads to a family of analogs with a wide spectrum of biological activities.

Quantitative Pharmacological Data

The primary molecular target for the psychedelic effects of the DOx series is the serotonin (B10506) 2A receptor (5-HT2A). The affinity (Ki) and functional potency (EC50) of these compounds at the 5-HT2A receptor are critical determinants of their psychedelic activity. The following tables summarize key quantitative data for 2,5-DMA and representative members of the DOx series.

Table 1: Receptor Binding Affinities (Ki) at the Human 5-HT2A Receptor

| Compound | 4-Substituent | Ki (nM) | Reference(s) |

| 2,5-DMA | -H | 2502 | [1] |

| DOM | -CH3 | 533 | [4] |

| DOB | -Br | 59 | [4] |

| DOI | -I | Varies (sub-nanomolar to low nanomolar) | [5] |

| DOET | -C2H5 | 137 | [4] |

Table 2: Functional Potency (EC50) at the Human 5-HT2A Receptor (Inositol Phosphate (B84403) Accumulation)

| Compound | 4-Substituent | EC50 (nM) | Reference(s) |

| 2,5-DMA | -H | 160 - 3548 | [1] |

| DOM | -CH3 | 21.9 | [5] |

| DOI | -I | Low nanomolar | [5] |

Experimental Protocols

Synthesis of 4-Substituted-2,5-dimethoxyamphetamines (DOx Series)

A general synthetic route to the DOx series starting from 2,5-dimethoxybenzaldehyde (B135726) is outlined below. This procedure can be adapted for the synthesis of various 4-substituted analogs.[6]

Methodology:

-

Condensation: 2,5-Dimethoxybenzaldehyde is condensed with nitroethane in the presence of a catalyst (e.g., ammonium (B1175870) acetate) to yield 2,5-dimethoxyphenyl-2-nitropropene.

-

Reduction: The resulting nitropropene is reduced to the corresponding amine, this compound (2,5-DMA), using a reducing agent such as lithium aluminum hydride (LiAlH4).

-

4-Position Substitution: The parent compound, 2,5-DMA, can then be subjected to various electrophilic aromatic substitution reactions to introduce a substituent at the 4-position. For example, bromination with N-bromosuccinimide can yield DOB, and iodination with iodine monochloride can produce DOI.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor using a radiolabeled antagonist, such as [3H]ketanserin.[7]

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line (e.g., HEK293 cells) or from brain tissue known to have high receptor density (e.g., rat frontal cortex).

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]ketanserin and a range of concentrations of the unlabeled test compound.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]ketanserin (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Inositol (B14025) Phosphate (IP) Accumulation Assay for 5-HT2A Receptor Function

This assay measures the functional activity of compounds at the Gq-coupled 5-HT2A receptor by quantifying the accumulation of inositol phosphates, a downstream second messenger.[4][8]

Methodology:

-

Cell Culture and Labeling: Cells expressing the 5-HT2A receptor are cultured and incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells.

-

Chromatographic Separation: The different inositol phosphate isomers (IP1, IP2, IP3) are separated using anion-exchange chromatography.

-

Quantification: The amount of radioactivity in each fraction corresponding to the different inositol phosphates is determined by scintillation counting.

-

Data Analysis: The concentration-response curve for the accumulation of total inositol phosphates is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Signaling Pathways

Activation of the 5-HT2A receptor by agonists such as the DOx compounds initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).[9][10]

Conclusion

The relationship between this compound and the DOx series provides a compelling case study in medicinal chemistry and pharmacology. The systematic structural modifications of the 2,5-DMA scaffold have yielded a diverse array of potent 5-HT2A receptor agonists. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers investigating the intricate pharmacology of these compounds and their potential as tools to probe the function of the serotonergic system and as leads for novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,5-Dimethoxy-4-Fluoroethyl-amphetamine (DOEF) - [www.rhodium.ws] [designer-drug.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Spectral Properties of 2,5 Dimethoxy-4-Ethoxyamphetamine and Its Precursors | Office of Justice Programs [ojp.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Quantification of (+)-2,5-Dimethoxyamphetamine in Urine by GC-MS

FOR IMMEDIATE RELEASE

A Comprehensive Protocol for the Sensitive and Selective Quantification of (+)-2,5-Dimethoxyamphetamine in Human Urine using Gas Chromatography-Mass Spectrometry

[City, State] – [Date] – This document provides a detailed protocol for the quantification of this compound ((+)-2,5-DMA), a psychoactive substance, in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the analysis of this compound in a forensic or clinical research setting.

Introduction

This compound is a substituted amphetamine with hallucinogenic properties.[1][2] The accurate and sensitive quantification of 2,5-DMA in biological matrices such as urine is crucial for toxicological investigations, clinical monitoring, and forensic analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and highly specific method for the confirmation and quantification of amphetamines and their derivatives in urine.[3] This protocol outlines a complete workflow, from sample preparation to data analysis, for the reliable determination of (+)-2,5-DMA in urine. The methodology includes a liquid-liquid extraction (LLE) procedure, derivatization to enhance volatility and chromatographic performance, and optimized GC-MS parameters for selective detection.

Experimental Protocol

This protocol is synthesized from established methods for the analysis of amphetamines in urine.[3][4][5][6][7][8][9]

Materials and Reagents

-

This compound hydrochloride standard

-

This compound-d5 (internal standard, IS)

-

Methanol (HPLC grade)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Toluene (B28343) (HPLC grade)

-

Heptafluorobutyric anhydride (B1165640) (HFBA)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Deionized water

-

Human urine (drug-free)

Instrumentation

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Autosampler

-

pH meter

-

Centrifuge

-

Vortex mixer

-

Heating block or water bath

-

Nitrogen evaporator

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Aliquoting: Transfer 1.0 mL of urine sample into a 15 mL glass centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the internal standard solution ((+)-2,5-DMA-d5, 1 µg/mL in methanol) to each sample, calibrator, and control.

-

Alkalinization: Add 1.0 mL of 1 M NaOH to each tube to adjust the pH to >10. Vortex for 30 seconds. The pH of the biological sample influences the recovery of amphetamines during liquid-liquid extraction.[9]

-

Extraction: Add 5.0 mL of toluene to each tube. Cap and vortex for 5 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer (toluene) to a clean glass tube.

-

Evaporation: Evaporate the toluene to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is a common step in the GC-MS analysis of amphetamines to improve their volatility and thermal stability.[4]

-

Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

-

Reaction: Cap the tubes, vortex briefly, and heat at 70°C for 20 minutes.

-

Final Evaporation: After cooling to room temperature, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate. Transfer the solution to an autosampler vial for GC-MS analysis.

GC-MS Parameters

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (HFBA derivative):

-

(+)-2,5-DMA: Specific quantifying and qualifying ions to be determined from the mass spectrum of the derivatized standard. The mass spectrum of 2,5-DMA is characterized by a base peak at m/z 44 and fragments at m/z 151/152.[2]

-

(+)-2,5-DMA-d5 (IS): Corresponding ions for the deuterated internal standard.

-

Data Presentation

The following tables summarize the expected quantitative performance of the method based on validation data from similar amphetamine analyses.[4][5][6][7][8]

Table 1: Method Validation Parameters

| Parameter | Expected Value |

| Limit of Detection (LOD) | 2 - 10 ng/mL |

| Limit of Quantification (LOQ) | 10 - 25 ng/mL |

| Linearity Range | 25 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| Low QC (50 ng/mL) | 85 - 115% | < 15% |

| Mid QC (500 ng/mL) | 90 - 110% | < 10% |

| High QC (1500 ng/mL) | 90 - 110% | < 10% |

Table 3: Recovery

| Analyte | Extraction Recovery |

| This compound | > 85% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of (+)-2,5-DMA in urine.

Caption: Key logical steps in the GC-MS analysis of derivatized 2,5-DMA.

Conclusion

The described GC-MS protocol provides a reliable and sensitive method for the quantification of this compound in human urine. The combination of a robust liquid-liquid extraction, efficient derivatization, and selective mass spectrometric detection ensures high specificity and accuracy, making it suitable for routine analysis in forensic and clinical laboratories. The provided performance characteristics and workflows offer a comprehensive guide for the implementation and validation of this method.

References

- 1. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA): regioisomers related to 2,5-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. Serial capillary gas chromatography/Fourier transform infrared spectrometry/mass spectrometry (GC/IR/MS): qualitative and quantitative analysis of amphetamine, methamphetamine, and related analogues in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. greenpub.org [greenpub.org]

- 6. greenpub.org [greenpub.org]

- 7. Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamopen.com [benthamopen.com]

Application Notes and Protocols for GC-MS Analysis of 2,5-DMA Following Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyamphetamine (2,5-DMA) is a substituted amphetamine that requires derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis to improve its chromatographic behavior and mass spectral characteristics.[1] Derivatization enhances the volatility and thermal stability of 2,5-DMA, leading to improved peak shape, increased sensitivity, and the generation of characteristic mass fragments suitable for identification and quantification.[2] This document provides detailed application notes and protocols for two common and effective derivatization techniques for 2,5-DMA: acylation with pentafluoropropionic anhydride (B1165640) (PFPA) and silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A section on chiral derivatization is also included for enantiomeric separation.

Acylation with Pentafluoropropionic Anhydride (PFPA)

Acylation of the primary amine group of 2,5-DMA with PFPA is a robust and widely used derivatization method. The resulting pentafluoropropionyl derivative is more volatile and produces a mass spectrum with characteristic fragments, facilitating unambiguous identification.[1]

Experimental Protocol: PFPA Derivatization

Materials:

-

2,5-DMA standard or sample extract

-

Pentafluoropropionic anhydride (PFPA)

-

Ethyl acetate (B1210297) (anhydrous)

-